6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one

EGFR tyrosine kinase inhibition Quinazolinone SAR Non-small cell lung cancer

The compound 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one (CAS not yet widely indexed; molecular formula C₂₁H₂₀FN₃O₃, MW 381.4 g/mol) belongs to the quinazolin-4(3H)-one class, a privileged scaffold extensively exploited for ATP-competitive kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase. Its structure incorporates three pharmacophoric elements: a 6-fluoro substituent on the quinazolinone core (enhancing metabolic stability and binding-site halogen interactions), a C2-methyl group (modulating kinase selectivity), and a 2-phenylmorpholine-bearing acetoamide side chain at the N3 position—a motif that distinguishes it from classical 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib) and from recently reported morpholin-3-one-fused quinazolines.

Molecular Formula C21H20FN3O3
Molecular Weight 381.4 g/mol
Cat. No. B10998282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one
Molecular FormulaC21H20FN3O3
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCOC(C3)C4=CC=CC=C4
InChIInChI=1S/C21H20FN3O3/c1-14-23-18-8-7-16(22)11-17(18)21(27)25(14)13-20(26)24-9-10-28-19(12-24)15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3
InChIKeyOGBCBTGVGHMRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one – Structural Identity and EGFR-Targeted Quinazolinone Pedigree for Scientific Procurement


The compound 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one (CAS not yet widely indexed; molecular formula C₂₁H₂₀FN₃O₃, MW 381.4 g/mol) belongs to the quinazolin-4(3H)-one class, a privileged scaffold extensively exploited for ATP-competitive kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. Its structure incorporates three pharmacophoric elements: a 6-fluoro substituent on the quinazolinone core (enhancing metabolic stability and binding-site halogen interactions), a C2-methyl group (modulating kinase selectivity), and a 2-phenylmorpholine-bearing acetoamide side chain at the N3 position—a motif that distinguishes it from classical 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib) and from recently reported morpholin-3-one-fused quinazolines [2]. The compound is a synthetic research chemical intended for use as a reference standard, biochemical probe, or starting point for structure–activity relationship (SAR) exploration, not a finished therapeutic agent [3].

Why Generic Substitution Fails for 6-Fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one: Structural Determinants of Differential Target Engagement


Quinazolinone-based EGFR inhibitors are not interchangeable because subtle variations in substituent identity, position, and linker topology produce substantial shifts in kinase selectivity, cellular potency, and resistance-mutation coverage [1]. The target compound’s N3-acetoamide-2-phenylmorpholine side chain is sterically and electronically distinct from the morpholin-3-one-fused ring systems reported by Qin et al. (e.g., compound a8, EGFR(wt) IC₅₀ = 53.1 nM) [1] and from 4-anilinoquinazoline clinical agents (gefitinib, IC₅₀ ≈ 33 nM; erlotinib, IC₅₀ ≈ 2 nM) [2]. The 2-phenyl substituent on the morpholine ring introduces an additional aromatic pharmacophore capable of occupying the hydrophobic back pocket of the EGFR ATP-binding site or engaging the DFG-out conformation, a feature absent in simple morpholino-quinazolines [3]. Consequently, replacing this compound with a structurally related quinazolinone—even one bearing a morpholine moiety—may result in loss of potency against the desired kinase, altered mutant-vs-wild-type selectivity, or unanticipated off-target profiles. The quantitative evidence below demonstrates why procurement decisions must be guided by direct, comparator-anchored data rather than scaffold-level similarity.

6-Fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one: Quantitative Comparative Evidence for Scientific Selection


EGFR(wt) Kinase Inhibitory Potency Relative to Morpholin-3-one-Fused Quinazoline Lead Compound a8

The target compound belongs to a quinazolin-4(3H)-one chemotype with an N3-linked 2-phenylmorpholine-acetoamide side chain, which is structurally related to but topologically distinct from the morpholin-3-one-fused quinazoline series reported by Qin et al. In that series, compound a8 (the most potent congener) inhibited EGFR(wt) with an IC₅₀ of 53.1 nM in a calibrated kinase activity assay, while 19 of 19 tested compounds displayed IC₅₀ values below 1 µM [1]. The target compound’s 2-phenylmorpholine substituent is predicted by molecular docking studies of closely related quinazolin-4(3H)-one–morpholine hybrids to engage a hydrophobic sub-pocket adjacent to the ATP-binding cleft that is not accessed by the morpholin-3-one-fused scaffold, potentially conferring differential potency against EGFR mutants and altered selectivity versus other kinases [2]. No direct head-to-head biochemical comparison between the target compound and compound a8 has been published; therefore this evidence is cross-study comparable at the scaffold level.

EGFR tyrosine kinase inhibition Quinazolinone SAR Non-small cell lung cancer Kinase assay

Predicted VEGFR2 Docking Affinity as a Differentiator from Simple Morpholino-Quinazolines

In a 2024 study of quinazolin-4(3H)-one–morpholine hybrids, the best-performing compound (compound 1) achieved docking scores of −12.407 kcal/mol against VEGFR2 and −10.359 kcal/mol against EGFR, outperforming reference ligands sorafenib and erlotinib in silico [1]. The target compound’s 2-phenyl substituent on the morpholine ring is anticipated, by class-level SAR inference, to further enhance hydrophobic packing within the VEGFR2 allosteric back pocket compared with the unsubstituted morpholine hybrids in that study. This structural feature is absent in both compound a8 (morpholin-3-one-fused quinazoline) [2] and simple 2-morpholino-quinazolin-4-ones [3], providing a rational basis for predicted differential VEGFR2 engagement.

VEGFR2 inhibition Molecular docking Anti-angiogenesis Quinazoline hybrids

Physicochemical Differentiation: cLogP, Topological PSA, and Hydrogen-Bonding Profile vs. Clinical Quinazoline EGFR Inhibitors

The target compound has a calculated partition coefficient (cLogP) of 3.05 [1], a topological polar surface area (tPSA) of 65 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors [2]. These values place it in a physicochemical space intermediate between first-generation 4-anilinoquinazoline EGFR inhibitors (gefitinib: cLogP ≈ 3.2, tPSA ≈ 68 Ų; erlotinib: cLogP ≈ 3.2, tPSA ≈ 74 Ų) [3] and the more polar morpholin-3-one-fused analogues. The single H-bond donor (vs. 1–2 for anilinoquinazolines) may reduce plasma protein binding while the 6-fluoro substituent is expected to enhance metabolic stability at CYP-sensitive positions—a property that differentiates it from non-fluorinated quinazolinone congeners [4].

Physicochemical properties Drug-likeness Permeability Quinazoline ADME

Antiproliferative Activity Landscape in Lung Cancer Cell Lines: Structural Analogue Benchmarking

The morpholin-3-one-fused quinazoline compounds a7 and a8 demonstrated strong antiproliferative activity against the H358 (bronchioalveolar carcinoma, EGFR wild-type) and A549 (lung adenocarcinoma, EGFR wild-type) non-small cell lung cancer (NSCLC) cell lines [1]. Separately, morpholine-substituted quinazoline derivatives evaluated against A549 cells have shown IC₅₀ values in the low micromolar range (e.g., 2.5–15 µM) [2]. The target compound’s 6-fluoro substituent is expected to enhance cellular potency relative to non-fluorinated analogues, based on the established SAR that electron-withdrawing groups at C6 improve antiproliferative activity in quinazoline EGFR inhibitors [3]. However, no published cellular proliferation data exist for this exact compound against H358, A549, or any other cancer cell line.

Antiproliferative activity NSCLC H358 A549 Quinazoline cytotoxicity

Optimal Research and Industrial Application Scenarios for 6-Fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one


EGFR/VEGFR Dual-Target Kinase Profiling and Selectivity Panel Screening

Given the structural precedent of quinazolin-4(3H)-one–morpholine hybrids as dual EGFR/VEGFR2 ligands [1], this compound is ideally deployed as a probe in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to map its polypharmacology. The 2-phenylmorpholine extension is predicted to access hydrophobic back-pocket residues, potentially conferring type II (DFG-out) binding kinetics distinct from type I inhibitors like gefitinib. Screening against a panel of 50–100 kinases would quantify selectivity scores (S₁₀, Gini coefficient) and identify off-target liabilities, generating the differential dataset required for lead nomination.

NSCLC Antiproliferative Benchmarking Against Gefitinib-Sensitive and -Resistant Isogenic Cell Line Pairs

The compound should be evaluated in a panel of NSCLC cell lines including H358 (EGFR wt), A549 (EGFR wt), HCC827 (EGFR exon 19 deletion, gefitinib-sensitive), and H1975 (EGFR L858R/T790M, gefitinib-resistant) [2]. Comparative GI₅₀ determination against gefitinib and erlotinib would directly address whether the 6-fluoro-2-phenylmorpholine architecture overcomes the T790M gatekeeper mutation—a critical differentiator from first-generation clinical quinazolines. This is the highest-value experiment for positioning the compound as a next-generation EGFR inhibitor scaffold.

Metabolic Stability and CYP Inhibition Liability Assessment in Human Liver Microsomes

The compound’s single predicted H-bond donor (vs. two for anilinoquinazolines) and 6-fluoro substituent suggest a differentiated metabolic profile [3]. A standardized human liver microsome (HLM) intrinsic clearance assay (Cl_int) with LC-MS/MS quantification, alongside a CYP450 isoform inhibition panel (CYP1A2, 2C9, 2C19, 2D6, 3A4), would quantify the metabolic advantage—if any—over clinical comparators. Half-life (t₁/₂ > 60 min in HLM) and low CYP inhibition (IC₅₀ > 10 µM against all isoforms) would constitute a procurement-relevant differentiation claim.

X-ray Co-crystallography or Cryo-EM Structural Determination with EGFR Kinase Domain

High-resolution structural determination of the compound bound to EGFR(wt) and/or EGFR(T790M/L858R) kinase domain would unambiguously define its binding mode (type I vs. type II, hinge-region contacts, DFG conformation) and validate computational docking predictions. This structural data would become the definitive evidence for SAR-driven procurement—enabling rational comparison with published co-crystal structures of gefitinib (PDB: 2ITY), erlotinib (PDB: 1M17), and osimertinib (PDB: 4ZAU) [4].

Quote Request

Request a Quote for 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.